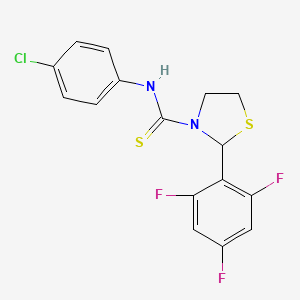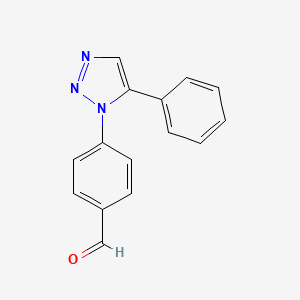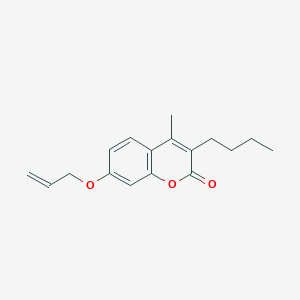
N-(4-chlorophenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound characterized by the presence of a thiazolidine ring, a carbothioamide group, and two aromatic rings substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions. For instance, the reaction between 4-chloroaniline and 2,4,6-trifluorobenzaldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the thiazolidine ring.
Introduction of the Carbothioamide Group: The carbothioamide group can be introduced by reacting the thiazolidine intermediate with a thiocyanate reagent, such as ammonium thiocyanate, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the carbothioamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced aromatic derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound may be explored as potential drug candidates. The presence of the thiazolidine ring and the carbothioamide group can impart specific pharmacological properties, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials with specific properties. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolidine ring can interact with nucleophilic sites, while the carbothioamide group can form hydrogen bonds or coordinate with metal ions. These interactions can affect cellular pathways and lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-phenyl-1,3-thiazolidine-3-carbothioamide: Lacks the trifluorophenyl group, which may affect its reactivity and biological activity.
N-(4-fluorophenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide: Substitution of chlorine with fluorine can alter its chemical properties and interactions.
N-(4-chlorophenyl)-2-(2,4-difluorophenyl)-1,3-thiazolidine-3-carbothioamide: The absence of one fluorine atom may influence its stability and reactivity.
Uniqueness
N-(4-chlorophenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide is unique due to the specific combination of chlorine and trifluorophenyl substitutions, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H12ClF3N2S2 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C16H12ClF3N2S2/c17-9-1-3-11(4-2-9)21-16(23)22-5-6-24-15(22)14-12(19)7-10(18)8-13(14)20/h1-4,7-8,15H,5-6H2,(H,21,23) |
InChI Key |
ZDXSACGKUQWPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C(=S)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile (non-preferred name)](/img/structure/B11519243.png)

![6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one](/img/structure/B11519249.png)
![3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11519250.png)
![1-[5-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11519257.png)
![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one](/img/structure/B11519261.png)
![2-(3,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11519268.png)
![2-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11519270.png)
![2,2'-{Benzene-1,4-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile]](/img/structure/B11519278.png)
![2-{2-methoxy-4-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenoxy}-5-nitrobenzonitrile](/img/structure/B11519281.png)
![N-[2,2,2-trichloro-1-(5-chlorothiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B11519283.png)
![(5E)-1-(2,3-dichlorophenyl)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11519299.png)
![2-(naphthalen-1-yl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole](/img/structure/B11519312.png)
